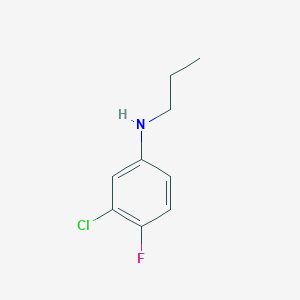

(3-Chloro-4-fluorophenyl)propylamine

Descripción general

Descripción

“(3-Chloro-4-fluorophenyl)propylamine” is a chemical compound primarily used in scientific experiments. It has a molecular formula of C9H11ClFN and a molecular weight of 187.64 g/mol .

Synthesis Analysis

The synthesis of “(3-Chloro-4-fluorophenyl)propylamine” involves various chemical reactions. For instance, it has been used in the synthesis of linear, star, and comb-like polyacrylamides by atomic transfer radical polymerization .Molecular Structure Analysis

The molecular structure of “(3-Chloro-4-fluorophenyl)propylamine” is defined by its molecular formula, C9H11ClFN . More detailed structural information may be available in specific scientific studies or databases.Chemical Reactions Analysis

The specific chemical reactions involving “(3-Chloro-4-fluorophenyl)propylamine” can vary depending on the context. It’s used in various chemical reactions, including those in the synthesis of other compounds .Physical And Chemical Properties Analysis

“(3-Chloro-4-fluorophenyl)propylamine” has a molecular weight of 187.64 g/mol . Additional physical and chemical properties may be found in specialized chemical databases or literature .Aplicaciones Científicas De Investigación

Summary of the Application

(3-Chloro-4-fluorophenyl)propylamine is used in the synthesis of various compounds, which are then tested for their antibacterial and antioxidant properties .

Methods of Application or Experimental Procedures

The compound is produced by the reduction of 3-(4-chlorophenyl)-3-(4-fluorophenyl)propionitrile. It is then reacted with aromatic and heterocyclic aldehydes and subsequently reduced with NaBH4 to yield [3-(4-chlorophenyl)-3-(4-fluorophenyl)propyl]-substituted amines .

Results or Outcomes

Some of the compounds exhibited high antibacterial activity but in most cases did not neutralize superoxide radicals .

2. Inhibitors of Tyrosinase from Agaricus bisporus

Summary of the Application

(3-Chloro-4-fluorophenyl)propylamine is used in the synthesis of inhibitors of tyrosinase, an enzyme implicated in melanin production in various organisms .

Methods of Application or Experimental Procedures

The compound is incorporated into distinct chemotypes that have the ability to establish profitable contact with the tyrosinase catalytic site .

Results or Outcomes

The presence of the 3-chloro-4-fluorophenyl fragment in these new chemotypes improved the inhibition of tyrosinase. Some of the studied compounds showed higher potency when compared with reference compounds .

3. Development of Tyrosinase Inhibitors

Summary of the Application

(3-Chloro-4-fluorophenyl)propylamine is used in the development of inhibitors of tyrosinase, an enzyme implicated in melanin production in various organisms . Overproduction of melanin might be related to several skin pigmentation disorders as well as neurodegenerative processes in Parkinson’s disease .

Methods of Application or Experimental Procedures

The compound is incorporated into distinct chemotypes that have the ability to establish profitable contact with the tyrosinase catalytic site . The 3-chloro-4-fluorophenyl fragment is incorporated into these chemotypes .

Results or Outcomes

The presence of the 3-chloro-4-fluorophenyl fragment improved the inhibition of tyrosinase . Some of the studied compounds showed higher potency when compared with reference compounds .

4. Development of New Chemotypes

Summary of the Application

(3-Chloro-4-fluorophenyl)propylamine is used in the development of new chemotypes that can establish profitable contact with the tyrosinase catalytic site . The presence of the 3-chloro-4-fluorophenyl fragment is an important structural feature to improve the tyrosinase inhibition in these new chemotypes .

Methods of Application or Experimental Procedures

The compound is incorporated into distinct chemotypes. Docking analysis supported the best activity of the selected studied compounds .

Results or Outcomes

The selected studied compounds, possessing higher potency when compared with reference compounds .

5. Synthesis of Ammonium Oxalates

Summary of the Application

(3-Chloro-4-fluorophenyl)propylamine is used in the synthesis of ammonium oxalates . These compounds are then tested for their antibacterial and antioxidant properties .

Methods of Application or Experimental Procedures

The compound is produced by the reduction of 3-(4-chlorophenyl)-3-(4-fluorophenyl)propionitrile. It is then reacted with aromatic and heterocyclic aldehydes and subsequently reduced with NaBH4 to yield [3-(4-chlorophenyl)-3-(4-fluorophenyl)propyl]-substituted amines .

Results or Outcomes

Some of the compounds exhibited high antibacterial activity but in most cases did not neutralize superoxide radicals .

Direcciones Futuras

Propiedades

IUPAC Name |

3-chloro-4-fluoro-N-propylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClFN/c1-2-5-12-7-3-4-9(11)8(10)6-7/h3-4,6,12H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKQXDGHOCZKSSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=CC(=C(C=C1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Chloro-4-fluorophenyl)propylamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline](/img/structure/B1386504.png)

![[5-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid](/img/structure/B1386510.png)

![N-[2-(Aminomethyl)phenyl]-N-benzyl-N-ethylamine](/img/structure/B1386513.png)

![[6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl]methylamine](/img/structure/B1386522.png)

![3-[(2-Chloropyrimidin-4-yl)oxy]benzoic acid](/img/structure/B1386524.png)

![4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B1386525.png)